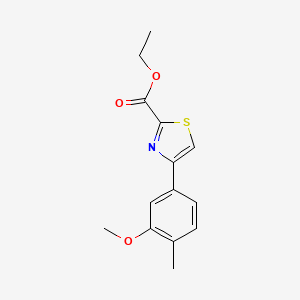
Ethyl 4-(3-methoxy-4-methylphenyl)thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the condensation of 3-methoxy-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further react with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-(3-methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of 4-(3-methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid and its amide derivatives.
Scientific Research Applications
4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Hydroxy-3-methoxy-phenylacetic acid
- 3-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 4-(3-methoxy-4-methylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)13-15-11(8-19-13)10-6-5-9(2)12(7-10)17-3/h5-8H,4H2,1-3H3 |
InChI Key |
RETZORQPWZQVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















